molecular formula C16H17N3O6S B2670235 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 325988-11-2

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2670235
CAS No.: 325988-11-2
M. Wt: 379.39
InChI Key: BTPJQEYALWQHKR-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethylsulfamoyl and methoxy-nitrophenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of 2-methoxybenzene to form 2-methoxy-5-nitrobenzene, followed by sulfonation to introduce the dimethylsulfamoyl group. The final step involves the coupling of the sulfonated intermediate with benzamide under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-methoxy-5-nitrobenzoic acid.

    Reduction: Formation of 2-methoxy-5-aminobenzamide.

    Substitution: Formation of halogenated derivatives of the benzamide core.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved could include modulation of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-nitrophenol
  • 4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
  • (2-methoxy-5-nitrophenyl)methyl-dimethylsulfanium bromide

Uniqueness

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-10-12(19(21)22)6-9-15(14)25-3/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPJQEYALWQHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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